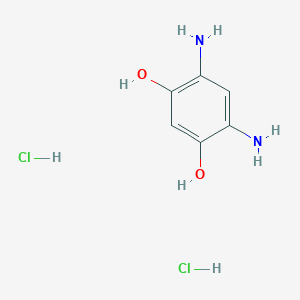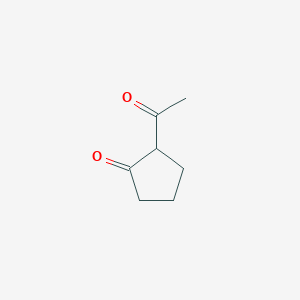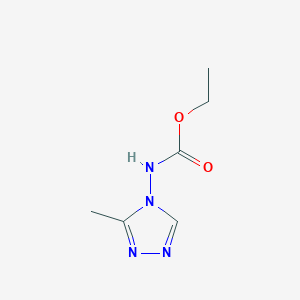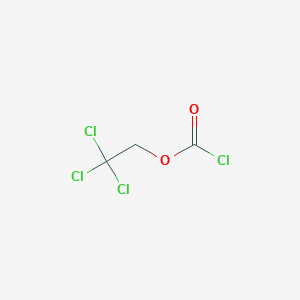
4-Bromo-2-hydroxybenzoic Acid
概要
説明
4-Bromo-2-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of the bromine atom and the hydroxyl group on the benzene ring makes it a versatile compound for further chemical modifications and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 4-bromo-2-hydroxybenzoic acid and its derivatives can be achieved through various routes. For instance, microbial hydroxylation of o-bromophenylacetic acid has been used to produce 2-bromo-5-hydroxyphenylacetic acid, which is a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds . Another study reports the synthesis of a bromo derivative from 3,5-dihydroxybenzoic acid, with the structure confirmed by mass spectrometry . Additionally, the synthesis of related compounds such as methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification has been described, with a high yield and purity .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-hydroxybenzoic acid and its analogs has been studied using various techniques. For example, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid shows dimeric units linked via type II Br…Br interactions, Br…π, and weak H-bonding interactions, which are similar to the parent 4-bromobenzoic acid . The study of synthon polymorphism in co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid reveals the structural roles of the two bipyridine N-atoms and the presence of pseudopolymorphism .
Chemical Reactions Analysis
4-Bromo-2-hydroxybenzoic acid can undergo various chemical reactions due to its functional groups. Nucleophilic substitution reactions have been observed with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives . The bromo derivative of 3,5-dihydroxybenzoic acid has been used in molecular recognition studies with N-donor compounds, forming supramolecular assemblies through hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-hydroxybenzoic acid derivatives are influenced by the presence of substituents on the benzene ring. The methoxy-substituents in 4-bromo-3,5-di(methoxy)benzoic acid affect the strength of Br…Br type II halogen bonds, with a shorter Br…Br distance compared to the parent compound . The supramolecular assemblies formed by the bromo derivative of 3,5-dihydroxybenzoic acid with N-donor compounds demonstrate the importance of functional groups in determining the recognition patterns and the formation of complex networks .
科学的研究の応用
Biosynthesis of Value-Added Bioproducts
4-Hydroxybenzoic acid (4-HBA), closely related to 4-Bromo-2-hydroxybenzoic acid, has emerged as a promising intermediate for several high-value bioproducts. It finds applications in food, cosmetics, pharmacy, and as fungicides. Using synthetic biology and metabolic engineering, 4-HBA is utilized to produce compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, highlighting its versatility as a feedstock for biotechnologically significant products (Wang et al., 2018).
Degradation and Environmental Impact
Research on the degradation of 2-bromobenzoic acid by a Pseudomonas aeruginosa strain has shown its capacity to degrade various halobenzoates, including dihalobenzoates. This degradation process is significant in understanding the environmental impact and biodegradation pathways of similar compounds like 4-Bromo-2-hydroxybenzoic acid (Higson & Focht, 1990).
Hydrolytic Dehalogenation in Microbial Metabolism
Alcaligenes denitrificans NTB-1 metabolizes compounds like 4-bromo-2-hydroxybenzoic acid through hydrolytic dehalogenation. This microbial process yields 4-hydroxybenzoate, which is further metabolized, demonstrating the compound's role in microbial metabolism and potential bioremediation applications (van den Tweel et al., 1987).
Skin Metabolism and Cosmetic Applications
Parabens, which are esters of 4-hydroxybenzoic acid, are widely used in cosmetics and pharmaceuticals. Studies on the hydrolysis of parabens to 4-hydroxybenzoic acid in human and minipig skin have significant implications for understanding dermal absorption and metabolism in the context of cosmetic and pharmaceutical formulations (Jewell et al., 2007).
Herbicide Resistance and Agricultural Applications
The transformation of bromoxynil (a herbicide) to 3,5-dibromo-4-hydroxybenzoic acid in transgenic plants, conferred by a bacterial detoxification gene, highlights an innovative approach to achieving herbicide resistance. This application is particularly relevant in agricultural biotechnology (Stalker et al., 1988).
Metabolic Pathways in Drug Research
The study of 4-Bromo-2,5-dimethoxyphenethylamine's metabolism in human hepatocytes, producing metabolites like 4-bromo-2,5-dimethoxybenzoic acid, provides insights into the metabolic pathways of similar brominated compounds. This research is crucial in understanding the metabolic fate of such compounds in the human body, although it primarily focuses on psychoactive designer drugs (Carmo et al., 2005).
Synthesis and Chemical Applications
The synthesis of various derivatives of 4-hydroxybenzoic acid, including brominated forms, is a fundamental aspect of chemical research. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and materials science. Studies on their synthesis contribute to the development of new chemical entities and processes (Cavill, 1945).
Environmental and Microbial Interactions
The interaction of 4-hydroxybenzoic acid with soil microbes and its impact on microbial community structure and functional diversity is a crucial area of environmental research. Understanding these interactions helps in assessing the environmental footprint of related compounds like 4-Bromo-2-hydroxybenzoic acid (Guo et al., 2015).
Safety And Hazards
4-Bromo-2-hydroxybenzoic acid causes serious eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
4-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKLZKQJDBBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296399 | |
| Record name | 4-Bromo-2-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydroxybenzoic Acid | |
CAS RN |
1666-28-0 | |
| Record name | 1666-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
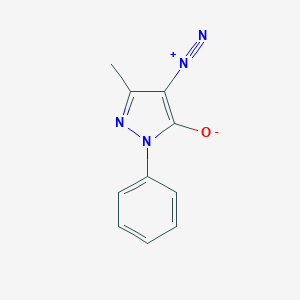
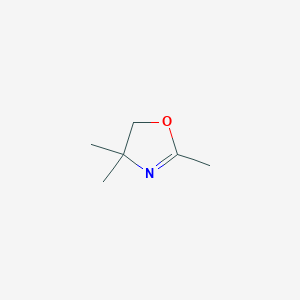
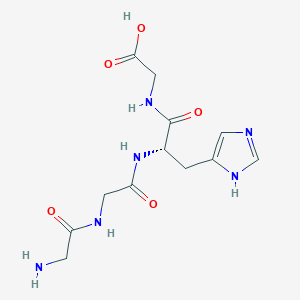
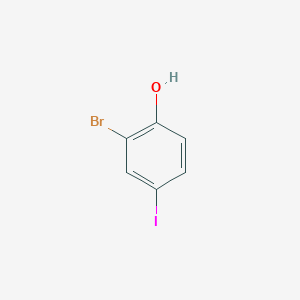
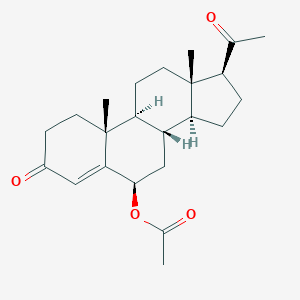
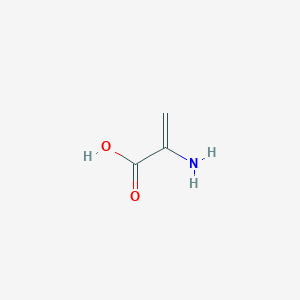

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
